molecular formula C11H12O B1501077 1-[2-[(Z)-prop-1-enyl]phenyl]ethanone

1-[2-[(Z)-prop-1-enyl]phenyl]ethanone

Cat. No.: B1501077
M. Wt: 160.21 g/mol
InChI Key: PLMSVTIBKTZMRJ-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[(Z)-Prop-1-enyl]phenyl]ethanone is an aromatic ketone featuring a phenyl ring substituted with a (Z)-configured propenyl group at the ortho position and an acetyl group (ethanone). The Z stereochemistry of the propenyl group introduces distinct geometric constraints, influencing intermolecular interactions, solubility, and reactivity. This compound belongs to a broader class of substituted ethanones, which are pivotal in organic synthesis and pharmaceutical applications due to their versatility as intermediates .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-[2-[(Z)-prop-1-enyl]phenyl]ethanone

InChI

InChI=1S/C11H12O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h3-8H,1-2H3/b6-3-

InChI Key

PLMSVTIBKTZMRJ-UTCJRWHESA-N

Isomeric SMILES

C/C=C\C1=CC=CC=C1C(=O)C

Canonical SMILES

CC=CC1=CC=CC=C1C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
This compound C₁₁H₁₂O Ortho-(Z)-propenyl, ethanone Not explicitly reported; inferred reactivity similar to aryl ketones. -
1-[4-(1-Methyl-2-propenyl)phenyl]ethanone C₁₂H₁₄O Para-propenyl, methyl branch MW: 174.24 g/mol; CAS 109586-49-4. Higher solubility expected due to para substitution .
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime C₁₁H₁₀Cl₂N₂O Oxime group, dichlorophenyl, imidazole Antifungal activity (Sertaconazole derivative); Z-configuration in oxime enhances bioactivity .
1-[2-(Prop-2-enylamino)phenyl]ethanone C₁₁H₁₃NO Ortho-propenylamino group MW: 175.23 g/mol; potential antimicrobial applications due to amino group .
1-[2-(1-Propynyl)phenyl]ethanone C₁₁H₁₀O Ortho-propynyl (triple bond) Higher reactivity due to sp-hybridization; CAS 133696-70-5 .
1-(2-(1H-Indol-5-yl)phenyl)ethanone C₁₆H₁₃NO Ortho-indole substituent MW: 235.28 g/mol; aromatic π-π interactions may enhance binding in biological systems .
1-[2-(3-Thienyl)phenyl]ethanone C₁₂H₁₀OS Ortho-thienyl group Electron-rich thiophene enhances charge-transfer potential; MW: 202.27 g/mol .

Structural and Electronic Differences

  • Substituent Position: The target compound’s ortho-propenyl group induces steric hindrance, reducing solubility compared to para-substituted analogs like 1-[4-(1-methyl-2-propenyl)phenyl]ethanone .
  • Functional Groups: The oxime derivative () exhibits hydrogen-bonding capacity, enhancing antifungal efficacy . The propynyl group in 1-[2-(1-propynyl)phenyl]ethanone introduces electron-withdrawing effects, increasing electrophilicity at the ketone .

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